molecular formula C16H17FN4O2 B7662014 4-[[(5-fluoropyridin-2-yl)carbamoylamino]methyl]-N,N-dimethylbenzamide

4-[[(5-fluoropyridin-2-yl)carbamoylamino]methyl]-N,N-dimethylbenzamide

Katalognummer: B7662014
Molekulargewicht: 316.33 g/mol
InChI-Schlüssel: BORNFFHYFNGUHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[[(5-fluoropyridin-2-yl)carbamoylamino]methyl]-N,N-dimethylbenzamide, commonly known as FP-BDMB, is a chemical compound used in scientific research. It is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.

Wirkmechanismus

FP-BDMB works by binding to the ATP-binding site of PKC and CDK4, inhibiting their activity. This leads to a decrease in cell proliferation and an increase in apoptosis, or programmed cell death. By targeting these enzymes, FP-BDMB has the potential to be an effective cancer therapy.
Biochemical and Physiological Effects
Studies have shown that FP-BDMB has a selective inhibitory effect on PKC and CDK4, with little to no effect on other kinases. This selectivity makes it a promising candidate for cancer therapy, as it has the potential to target cancer cells while leaving healthy cells unaffected. Additionally, FP-BDMB has been shown to induce cell cycle arrest and apoptosis in cancer cells, further supporting its potential as a cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using FP-BDMB in lab experiments is its selectivity for PKC and CDK4, which allows for targeted inhibition of these enzymes. Additionally, its small molecule size makes it easy to administer and study in vitro and in vivo. However, one limitation is that FP-BDMB has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.

Zukünftige Richtungen

There are several future directions for research on FP-BDMB. One potential area of study is its use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another area of research is the development of analogs or derivatives of FP-BDMB to improve its efficacy and selectivity. Additionally, further studies are needed to determine the safety and efficacy of FP-BDMB in human clinical trials.
Conclusion
FP-BDMB is a small molecule inhibitor with potential therapeutic applications in the treatment of cancer and other diseases. Its selectivity for PKC and CDK4 makes it a promising candidate for cancer therapy, and further research is needed to determine its safety and efficacy in humans. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of FP-BDMB have been discussed in this paper.

Synthesemethoden

FP-BDMB can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis method involves the use of reagents such as 4-(dimethylamino)benzaldehyde, 5-fluoropyridine-2-carboxylic acid, and N,N-dimethylformamide (DMF). The reaction is carried out under specific conditions, including temperature and pressure, to ensure the desired product is obtained.

Wissenschaftliche Forschungsanwendungen

FP-BDMB has been used in scientific research to study its potential therapeutic applications. It has been shown to have inhibitory effects on certain enzymes, including protein kinase C (PKC) and cyclin-dependent kinase 4 (CDK4). These enzymes play a crucial role in the regulation of cell growth and proliferation, making them potential targets for cancer therapy.

Eigenschaften

IUPAC Name

4-[[(5-fluoropyridin-2-yl)carbamoylamino]methyl]-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2/c1-21(2)15(22)12-5-3-11(4-6-12)9-19-16(23)20-14-8-7-13(17)10-18-14/h3-8,10H,9H2,1-2H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORNFFHYFNGUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)CNC(=O)NC2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.